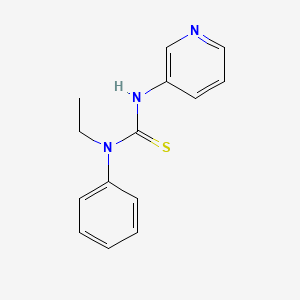

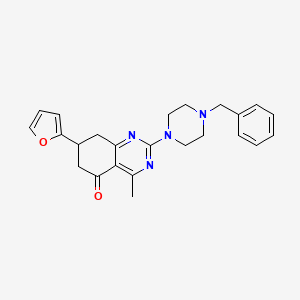

N-ethyl-N-phenyl-N'-3-pyridinylthiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-ethyl-N-phenyl-N'-3-pyridinylthiourea is a compound of interest in various fields of chemistry and material science due to its unique structural properties and potential applications. This compound belongs to the class of thioureas, which are known for their versatility in chemical reactions and synthesis of heterocyclic compounds. Thioureas play a crucial role in the synthesis of pyridine-based heterocycles, which are fundamental structures in many pharmaceuticals and materials.

Synthesis Analysis

The synthesis of pyridine-based heterocycles, including derivatives similar to N-ethyl-N-phenyl-N'-3-pyridinylthiourea, involves the reaction of amino esters with phenylisothiocyanate in boiling ethanol. This process yields thiourea derivatives, which under various cyclization reactions lead to different pyridothienopyrimidine derivatives (El-kashef et al., 2010).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by X-ray structural studies, which provide insight into the arrangement of atoms and the bonding patterns within the molecule. Such analyses reveal the configuration of the thiourea backbone and its substitution patterns, essential for understanding the compound's chemical behavior (Singh et al., 2008).

Chemical Reactions and Properties

Thioureas are known for their reactivity in various chemical reactions, including nucleophilic addition and substitution reactions. The chemical properties of N-ethyl-N-phenyl-N'-3-pyridinylthiourea derivatives are influenced by the thiourea group, which can act as a ligand in complexation reactions or as a nucleophile in addition reactions. These properties are pivotal in the synthesis of complex heterocyclic structures and in applications where specific reactivity patterns are required.

Physical Properties Analysis

The physical properties of N-ethyl-N-phenyl-N'-3-pyridinylthiourea derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. X-ray crystallography studies provide detailed information on the crystalline structure, showing how molecules pack in the solid state and the types of intermolecular interactions present, which can affect the compound's physical properties (Suresh et al., 2007).

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Applications

In organic synthesis, N-ethyl-N-phenyl-N'-3-pyridinylthiourea derivatives are explored for their roles in facilitating complex chemical reactions. For instance, they have been utilized in phosphine-catalyzed [4 + 2] annulation reactions to synthesize highly functionalized tetrahydropyridines, showcasing their utility in constructing nitrogen-containing heterocycles with high regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003). Additionally, their application in remote meta-C–H activation using a pyridine-based template illustrates the strategic manipulation of molecule geometry for selective chemical transformations (Chu et al., 2015).

Materials Science and Sensing

In materials science, derivatives of N-ethyl-N-phenyl-N'-3-pyridinylthiourea have been developed for fluorescent sensing applications. For example, heteroatom-containing organic fluorophores based on such derivatives demonstrate aggregation-induced emission (AIE) properties, making them effective for fluorescent pH sensing in various environments. This illustrates the compound's potential in creating sensitive and reversible sensors for monitoring pH changes (Yang et al., 2013).

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, N-ethyl-N-phenyl-N'-3-pyridinylthiourea derivatives have been explored for their biological activities, including antimicrobial properties. Research on substituted benzylidenehydrazinylpyridinium derivatives, for example, has revealed compounds with significant antibacterial and antifungal activities, suggesting their potential as leads for developing new antimicrobial agents (Alptüzün et al., 2009). Additionally, studies on ethyl pyruvate, though not directly mentioning N-ethyl-N-phenyl-N'-3-pyridinylthiourea, highlight the broader interest in pyridine derivatives for neuroprotective and therapeutic effects in models of Parkinson’s disease (Huh et al., 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-ethyl-1-phenyl-3-pyridin-3-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3S/c1-2-17(13-8-4-3-5-9-13)14(18)16-12-7-6-10-15-11-12/h3-11H,2H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPSFFNWOPJXDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=S)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24794440 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-{2-[(2-methyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]phenyl}acetamide](/img/structure/B5597804.png)

![1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5597810.png)

![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5597822.png)

![3,5-difluoro-2-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5597832.png)

![4-{(dimethylamino)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}phenol](/img/structure/B5597834.png)

![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methyl-4-phenylpyridine](/img/structure/B5597861.png)

![3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5597866.png)

![3-chloro-1-(2,3-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5597876.png)

![3-(3-hydroxy-3-methylbutyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)benzamide](/img/structure/B5597893.png)